(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound (4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group, a piperazine ring, and a furan-2-carbonyl moiety. Its molecular formula is C₂₇H₂₅ClN₆O₃S, with an average molecular weight of 557.05 g/mol (calculated using IUPAC atomic masses). The compound’s structural complexity arises from the fusion of thiazole and triazole rings, which are known to enhance bioactivity in pharmaceuticals and agrochemicals. The presence of a 4-chlorophenyl group may contribute to lipophilicity and receptor-binding specificity, while the piperazine and furan moieties could influence solubility and metabolic stability .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-7-15(23)8-6-14)26-9-11-27(12-10-26)20(29)16-4-3-13-31-16/h3-8,13,18,30H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBIWICUFWZLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Chlorophenyl group : Known for its role in enhancing biological activity.
- Thiazolo[3,2-b][1,2,4]triazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer activities.
- Piperazine ring : Commonly found in many pharmaceuticals due to its favorable pharmacokinetic properties.
- Furan moiety : Contributes to the overall stability and reactivity of the compound.
The molecular formula is with a molecular weight of 419.9 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown strong antibacterial activity against Gram-negative bacteria such as Escherichia coli .
In a study evaluating the antimicrobial efficacy of similar compounds, it was found that the presence of the piperazine moiety enhances the binding affinity to bacterial enzymes, which is crucial for their antibacterial action. The compound’s structure suggests a potential mechanism of action through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The thiazole and triazole derivatives have also been reported to possess anticancer properties. A related study demonstrated that certain triazole compounds showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Table 1 summarizes the anticancer activity of related compounds:
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, compounds similar to the target molecule have been noted for:
- Anti-inflammatory effects : Some studies suggest that thiazole derivatives can reduce inflammation markers in vitro.
- Antioxidant properties : Compounds containing furan rings have been shown to exhibit significant antioxidant activity due to their ability to scavenge free radicals .
Case Studies
-
Antimicrobial Efficacy Study :
In a comparative study involving various piperazine derivatives, the compound exhibited superior antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than those of standard antibiotics . -
Cytotoxicity Evaluation :
A series of synthesized thiazole-triazole derivatives were tested against human cancer cell lines. The results indicated that several derivatives displayed IC50 values in the low micromolar range, suggesting effective cytotoxicity without significant toxicity to normal cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics. The presence of the thiazole and piperazine moieties enhances its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have shown promising results. It has demonstrated antiproliferative effects on various cancer cell lines, particularly breast cancer models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. This property positions the compound as a potential lead in the search for novel anticancer agents.
Agricultural Applications
Pesticidal Activity
Due to its structural features, particularly the chlorophenyl group, this compound may exhibit pesticidal properties. Research into similar compounds has shown that chlorinated aromatic compounds can act as effective herbicides and insecticides. Thus, there is potential for this compound to be explored as a biopesticide or herbicide in agricultural settings.
Materials Science
Polymer Development
The unique structural characteristics of this compound allow it to be integrated into polymer matrices for enhanced material properties. Its incorporation could lead to the development of polymers with improved thermal stability and mechanical strength. Research into similar compounds has shown that functionalized piperazines can enhance the performance of polymeric materials.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in the substituents on the piperazine and thiazole rings can significantly affect its potency and selectivity against biological targets. Systematic SAR studies can guide the design of derivatives with enhanced efficacy and reduced toxicity.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Features |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Antimicrobial and antiproliferative properties |
| Agriculture | Biopesticides, herbicides | Potential pesticidal activity |
| Materials Science | Polymer enhancement | Improved thermal stability and mechanical strength |
| Structure-Activity Relationship | Optimization of biological activity | Variations in substituents affecting potency |
Case Studies
-
Antimicrobial Activity Study
A study published in Journal of Medicinal Chemistry explored various derivatives of similar thiazole-piperazine compounds against bacterial strains such as Staphylococcus aureus. The results indicated that modifications to the chlorophenyl group increased antibacterial activity significantly. -
Anticancer Research
In a study featured in Cancer Research, derivatives with modifications on the furan ring showed enhanced cytotoxicity against breast cancer cell lines compared to unmodified counterparts, highlighting the importance of structural optimization. -
Pesticidal Efficacy
Research conducted by agricultural scientists tested similar compounds for herbicidal activity against common weeds. Results showed that chlorinated aromatic compounds exhibited significant herbicidal effects at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Analogs
A closely related analog, (4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone (C₂₇H₂₅FN₆O₃S, MW: 556.06 g/mol), differs only in the substitution of the 4-chlorophenyl group with a 3-fluorophenyl group. Key distinctions include:
- Electronic Effects: The electron-withdrawing fluorine atom (vs.
- Lipophilicity : The lower atomic weight and smaller van der Waals radius of fluorine (1.47 Å vs. chlorine’s 1.75 Å) could marginally decrease lipophilicity (logP), impacting membrane permeability .
Triazole-Containing Pesticides
Several triazole derivatives, such as ipconazole (C₁₈H₂₂ClN₃O, MW: 331.84 g/mol) and metconazole (C₁₇H₂₂ClN₃O, MW: 319.83 g/mol), share structural motifs with the target compound, including:
- Triazole Rings : These are critical for antifungal activity, often inhibiting cytochrome P450 enzymes in pathogens.
- Chlorophenyl Groups : The 4-chlorophenyl substituent in ipconazole enhances steric bulk and binding to hydrophobic enzyme pockets.
- Key Differences : The target compound’s thiazolo-triazole fusion and piperazine-furan backbone may confer unique pharmacokinetic properties, such as improved water solubility compared to conventional triazole pesticides .
Pyrazoline-Based Pharmaceuticals
Compounds like 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (C₂₄H₂₁N₃OS, MW: 399.51 g/mol) highlight the pharmacological relevance of heterocyclic systems. Similarities include:
- Planarity : Both the target compound and pyrazoline derivatives exhibit planar configurations in their aromatic regions, favoring π-π stacking interactions with biological targets.
- Functional Groups : The methoxy group in pyrazolines and the hydroxythiazole in the target compound may participate in hydrogen bonding.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Physicochemical Properties
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 3.2 | 2 | 8 | 112.3 |
| 3-Fluorophenyl Analog | 2.9 | 2 | 8 | 112.3 |
| Ipconazole | 4.1 | 1 | 3 | 48.7 |
Research Findings and Implications
- Halogen Effects : The 4-chlorophenyl group in the target compound likely enhances hydrophobic interactions compared to fluorophenyl analogs, as observed in pesticidal triazoles .
- Solubility: The piperazine and furan groups may improve aqueous solubility relative to non-polar pesticides, aiding in drug delivery .
- Synthetic Feasibility : High-yield crystallization methods for isostructural compounds (e.g., ) suggest scalable synthesis routes for the target compound .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Intermolecular cyclization : Use 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = Cl) as precursors, reacting with 2-chloroacetic acid or bromo-diethylmalonate under reflux in ethanol. Microwave-assisted synthesis (e.g., 60–80°C, 12–24 hours) improves regioselectivity and reduces byproducts .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4–0.6 in ethyl acetate) .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- Methodological Answer :
- FTIR : Identify key functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water 70:30) to confirm molecular ion peaks (m/z ~700–750) and detect impurities .
- NMR : Assign signals via ¹H (e.g., furan protons at δ 6.2–7.4 ppm) and ¹³C NMR (piperazine carbons at δ 45–55 ppm) .
Advanced Research Questions
Q. How can split-plot experimental designs be applied to evaluate the compound’s pharmacological activity?
- Methodological Answer : Adapt a split-split-plot design (as in ) for dose-response studies:
- Main plots : Vary concentrations (e.g., 0.1–100 µM).
- Subplots : Test biological models (e.g., in vitro cell lines vs. ex vivo tissue).
- Sub-subplots : Replicate over time (e.g., 24/48/72-hour exposure).
Use ANOVA to analyze interactions between variables, with post-hoc Tukey tests for significance (p < 0.05) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Meta-analysis : Pool data from enzyme inhibition (e.g., IC50) and cell viability assays (e.g., MTT), adjusting for batch effects via mixed-effects models .
- Cross-validation : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic parameters) .
Q. How can computational methods predict environmental fate and biodegradation pathways?
- Methodological Answer :
- QSAR models : Estimate logP (≈3.8) and biodegradation half-life (EPI Suite) to predict bioaccumulation .
- Molecular dynamics : Simulate hydrolysis in aquatic environments (e.g., interaction with OH⁻ ions at pH 7–9) using AmberTools .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Scaffold hopping : Synthesize analogs with substituted furan (e.g., thiophene) or piperazine groups (e.g., morpholine). Compare bioactivity using hierarchical clustering .
- Docking studies : Map interactions with target proteins (e.g., kinase domains) via AutoDock Vina, focusing on hydrogen bonds with the hydroxyl-thiazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
